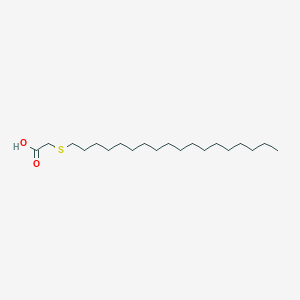
Acetic acid, (octadecylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (octadecylthio)-, is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetic acid moiety attached to an octadecylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (octadecylthio)-, typically involves the reaction of octadecylthiol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride or acetic acid formed during the reaction. The general reaction scheme is as follows: [ \text{CH}3\text{COCl} + \text{C}{18}\text{H}{37}\text{SH} \rightarrow \text{CH}3\text{COSC}{18}\text{H}{37} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of acetic acid, (octadecylthio)-, can be achieved through the carbonylation of methanol in the presence of a catalyst such as rhodium or iridium.
Analyse Chemischer Reaktionen
Types of Reactions: Acetic acid, (octadecylthio)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Amides and esters.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (octadecylthio)-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: The compound is used in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Industry: The compound is used in the production of lubricants, emulsifiers, and corrosion inhibitors
Wirkmechanismus
The mechanism of action of acetic acid, (octadecylthio)-, involves its interaction with cellular membranes and proteins. The octadecylthio group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to the disruption of cellular processes and the inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
Acetic acid: A simpler carboxylic acid with a wide range of applications.
Octadecylthiol: A thiol compound with similar hydrophobic properties.
Acetic anhydride: Used in similar synthetic reactions.
Uniqueness: Acetic acid, (octadecylthio)-, is unique due to its combination of a hydrophilic acetic acid moiety and a hydrophobic octadecylthio group. This dual nature allows it to interact with both aqueous and lipid environments, making it versatile in various applications .
Eigenschaften
CAS-Nummer |
103808-51-1 |
|---|---|
Molekularformel |
C20H40O2S |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
2-octadecylsulfanylacetic acid |
InChI |
InChI=1S/C20H40O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-20(21)22/h2-19H2,1H3,(H,21,22) |
InChI-Schlüssel |
YNGUXAKJEVGKCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)



![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)

![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol](/img/structure/B14330663.png)
